molecular formula C12H11BrO3 B8421158 3-Bromo-5-(3-methoxy-prop-1-ynyl)-4-methyl-benzoic acid

3-Bromo-5-(3-methoxy-prop-1-ynyl)-4-methyl-benzoic acid

Cat. No.: B8421158
M. Wt: 283.12 g/mol
InChI Key: JJRFLJGIKLOFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(3-methoxy-prop-1-ynyl)-4-methyl-benzoic acid is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

3-bromo-5-(3-methoxyprop-1-ynyl)-4-methylbenzoic acid

InChI

InChI=1S/C12H11BrO3/c1-8-9(4-3-5-16-2)6-10(12(14)15)7-11(8)13/h6-7H,5H2,1-2H3,(H,14,15)

InChI Key

JJRFLJGIKLOFLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)C#CCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-5-iodo-4-methyl-benzoic acid in THF (0.98 M) was added triethylamine (7.5 equiv.) and copper iodide (0.01 equiv.) followed by PdCl2(PPh3)2 (0.005 equiv). Propargyl methyl ether (1.5 equiv.) was then added and the mixture heated to ˜65° C. for ˜24 h. The mixture was cooled to 20° C. and then diluted with MTBE and water. The layers were cut and the organic washed with further water. The combined aqueous layers were mixed with further MTBE and 5 N HCl. The organic layer was washed with 1M HCl, twice with 3% w/v sodium bisulfite and finally with water. The resultant solution was concentrated to ˜0.38 M and used in the next step as a solution in THF. 1H NMR (400 MHz, Acetone-d6): δ 8.13 (s, 1 H); 8.00 (s, 1 H); 4.40 (s, 2 H); 3.41 (s, 3 H); 2.59 (s, 3 H). FIRMS (ES, M−H) Calcd 280.9813. Found 280.9820.
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